molecular formula C12H12O4 B13802808 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione CAS No. 886-30-6

3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione

Cat. No.: B13802808
CAS No.: 886-30-6
M. Wt: 220.22 g/mol
InChI Key: FRSALURJHLOYCY-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is a chemical compound with the molecular formula C12H12O4. It is known for its unique structure, which includes an oxolane ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .

Industrial Production Methods

This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)methyl]oxolane-2,5-dione
  • 3-(4-Methylphenyl)methyl]oxolane-2,5-dione
  • 3-(4-Hydroxyphenyl)methyl]oxolane-2,5-dione

Uniqueness

3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications compared to its analogs .

Properties

CAS No.

886-30-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]oxolane-2,5-dione

InChI

InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)6-9-7-11(13)16-12(9)14/h2-5,9H,6-7H2,1H3

InChI Key

FRSALURJHLOYCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)OC2=O

Origin of Product

United States

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